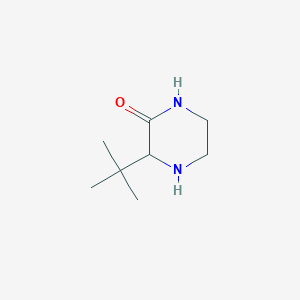
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a chloro, isobutoxy, and methoxy substituent on a phenyl ring, along with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-isobutoxy-5-methoxybenzaldehyde.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzaldehyde derivative and an appropriate acrylic acid derivative under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted phenylacrylic acids.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development:
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives due to its acrylic acid moiety.
作用機序
The mechanism of action of (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The acrylic acid moiety may also participate in Michael addition reactions with nucleophiles in biological systems.
類似化合物との比較
- (2E)-3-(3-chloro-4-methoxyphenyl)acrylic acid
- (2E)-3-(3-chloro-4-isobutoxyphenyl)acrylic acid
Uniqueness: The presence of both isobutoxy and methoxy groups in (2E)-3-(3-chloro-4-isobutoxy-5-methoxyphenyl)acrylic acid provides unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research is needed to fully explore its potential and mechanism of action.
特性
CAS番号 |
790271-11-3 |
|---|---|
分子式 |
C14H17ClO4 |
分子量 |
284.73 g/mol |
IUPAC名 |
3-[3-chloro-5-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-9(2)8-19-14-11(15)6-10(4-5-13(16)17)7-12(14)18-3/h4-7,9H,8H2,1-3H3,(H,16,17) |
InChIキー |
YTYZKOPTJUDXGV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
正規SMILES |
CC(C)COC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide](/img/structure/B2850654.png)








![2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2850673.png)
![2-methanesulfonyl-5-methyl-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]pyrimidine-4-carboxamide](/img/structure/B2850674.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)

